molecular formula C9H9NO2 B12847345 (R)-isoindoline-1-carboxylic acid

(R)-isoindoline-1-carboxylic acid

Cat. No.: B12847345
M. Wt: 163.17 g/mol
InChI Key: OFKFBEJYOHXPIA-MRVPVSSYSA-N
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Description

®-isoindoline-1-carboxylic acid is a chiral compound that belongs to the class of isoindoline derivatives It is characterized by a carboxylic acid group attached to the isoindoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-isoindoline-1-carboxylic acid typically involves the use of chiral catalysts or chiral starting materials to ensure the desired enantiomer is obtained. One common method involves the asymmetric hydrogenation of isoindoline derivatives using chiral phosphine ligands and transition metal catalysts under hydrogen gas . Another approach is the resolution of racemic mixtures using chiral resolving agents .

Industrial Production Methods: In industrial settings, the production of ®-isoindoline-1-carboxylic acid may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and enantiomeric purity. Techniques such as continuous flow synthesis and the use of immobilized catalysts can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: ®-isoindoline-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

®-isoindoline-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-isoindoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The isoindoline ring structure may also interact with hydrophobic pockets in target molecules, affecting their function .

Comparison with Similar Compounds

    (S)-isoindoline-1-carboxylic acid: The enantiomer of ®-isoindoline-1-carboxylic acid with different stereochemistry.

    Isoindoline-2-carboxylic acid: A structural isomer with the carboxylic acid group at a different position on the isoindoline ring.

    Isoindoline-1,3-dicarboxylic acid: A derivative with two carboxylic acid groups on the isoindoline ring .

Uniqueness: ®-isoindoline-1-carboxylic acid is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer and other structural isomers. This uniqueness makes it valuable in asymmetric synthesis and chiral drug development .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(1R)-2,3-dihydro-1H-isoindole-1-carboxylic acid

InChI

InChI=1S/C9H9NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h1-4,8,10H,5H2,(H,11,12)/t8-/m1/s1

InChI Key

OFKFBEJYOHXPIA-MRVPVSSYSA-N

Isomeric SMILES

C1C2=CC=CC=C2[C@@H](N1)C(=O)O

Canonical SMILES

C1C2=CC=CC=C2C(N1)C(=O)O

Origin of Product

United States

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